1-(5-Bromo-2-methylphenyl)guanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-2-methylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNCEPOKMMWWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 5 Bromo 2 Methylphenyl Guanidine and Analogous Structures
Classical and Contemporary Approaches to Guanidine (B92328) Core Formation
The construction of the guanidine functional group is a cornerstone of synthesizing the target compound. Several established and newer methods are employed for this purpose.
Direct Guanidination Reactions of Anilines and Related Amines
Direct guanidination of anilines, such as the precursor 5-bromo-2-methylaniline (B1273131), is a straightforward approach. This can be achieved by reacting the aniline (B41778) with a guanidinylating agent. A common and traditional method involves the use of cyanamide (B42294). While effective for some amines, this method can sometimes require harsh conditions. researchgate.net
More sophisticated guanidinylating reagents have been developed to improve yields and substrate scope. For instance, reagents like N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea can be used to guanidinylate amines, often in the presence of a coupling agent or a metal salt to activate the thiourea (B124793). researchgate.net Another approach utilizes pyrazole-1-carboxamidine derivatives, which can convert primary and secondary amines into the corresponding unprotected guanidines. organic-chemistry.org
Carbodiimide-Based Synthesis Strategies
The reaction of amines with carbodiimides is a widely used and atom-economical method for synthesizing substituted guanidines. researchgate.netrsc.org This reaction involves the addition of an amine N-H bond across the C=N double bond of a carbodiimide (B86325). acs.org While the direct reaction of anilines with carbodiimides can be sluggish, the process is often facilitated by catalysts. rsc.org
Various metal catalysts, including those based on transition metals, main-group metals, and rare-earth metals, have been developed to promote the guanylation of amines with carbodiimides. acs.org For example, zinc complexes have been shown to be effective pre-catalysts for the addition of aromatic amines to carbodiimides. ias.ac.in The reaction mechanism can vary depending on the catalyst and substrates but generally involves activation of the carbodiimide or the amine. acs.org It has been noted that amines with electron-donating groups tend to exhibit higher conversion rates in these catalytic systems. ias.ac.in
The synthesis of the carbodiimide itself can be a preliminary step, often starting from thioureas through dehydrosulfurization using reagents like mercuric oxide. wikipedia.org Alternatively, carbodiimides can be generated in situ. For example, a cascade reaction involving N,N-dibromoarylsulfonamides, isonitriles, and amines can proceed through a carbodiimide intermediate to form sulfonyl guanidines. rsc.org
Thiourea-Mediated Conversion Techniques
Thioureas are versatile precursors for the synthesis of guanidines. rsc.org The conversion typically involves the activation of the sulfur atom, followed by displacement with an amine. One common method is the S-alkylation of a thiourea to form an isothiouronium salt, which is then reacted with an amine. tandfonline.com However, this can produce noxious alkyl mercaptans as byproducts. tandfonline.com
An alternative and more environmentally benign approach involves the S-oxidation of the thiourea. tandfonline.com The resulting activated sulfur group is then displaced by an amine nucleophile. tandfonline.comacs.org This method is experimentally straightforward and generally provides good yields of the desired guanidine. tandfonline.com
Carbodiimides are often proposed as intermediates in the conversion of thioureas to guanidines, although their isolation can be challenging due to the speed of the subsequent reaction with amines. rsc.org Photocatalytic methods have also been developed, where a photocatalyst like Ru(bpy)₃Cl₂ enables the conversion of thioureas to guanidines under mild conditions, proceeding through a proposed carbodiimide intermediate. organic-chemistry.org
| Starting Material | Reagent/Catalyst | Intermediate | Product | Key Features |
| Thiourea | Amine, Oxidizing Agent | Activated Thiourea (S-oxide) | Guanidine | Avoids noxious byproducts. tandfonline.com |
| Thiourea | Amine, Ru(bpy)₃Cl₂, Visible Light | Carbodiimide | Guanidine | Mild, environmentally friendly conditions. organic-chemistry.org |
| Thiourea | Ammonia/Amine, Alkyl Halide | Thiouronium Salt | Guanidine | Solution-phase parallel synthesis possible. enamine.net |
Catalytic Guanylation Processes (e.g., using transition metals, organocatalysts)
Catalytic methods for guanidine synthesis have gained significant attention due to their efficiency and atom economy. acs.org Over 40 different metal-based catalysts, including transition metals, main-group metals, and rare-earth metals, have been investigated for the guanylation of amines with carbodiimides. acs.org
Transition Metal Catalysis: Transition metal complexes, such as those of iron, copper, and palladium, have been successfully employed as catalysts. rsc.orgunl.pt For example, iron(II) acetate (B1210297) has been shown to be an excellent catalyst for the addition of a wide range of amines to carbodiimides, tolerating various functional groups. unl.pt Copper nanoparticles supported on materials like graphene have also demonstrated catalytic activity for aniline guanylation. acs.org Palladium catalysts are utilized in tandem reactions, such as the guanylation/cyclization of alkenes. rsc.org The mechanisms of these catalytic reactions are diverse and can involve steps like [2+2]-cycloaddition, insertion, or activation of the carbodiimide. acs.org
Organocatalysis: Metal-free catalytic systems have also been developed. For instance, "naked" amides have been shown to catalyze the guanylation of amines with carbodiimides. acs.org Guanidines themselves can act as organocatalysts in various organic transformations, highlighting their versatile chemical nature. researchgate.netresearchgate.net
| Catalyst Type | Example Catalyst | Reaction Type | Substrates |
| Transition Metal | Iron(II) Acetate | Amine addition to carbodiimide | Primary, secondary, heterocyclic amines unl.pt |
| Transition Metal | Copper Nanoparticles | Aniline guanylation | Anilines, carbodiimides acs.org |
| Main-Group Metal | Aluminum Complexes | Amine addition to carbodiimide | Anilines, carbodiimides researchgate.netresearchgate.net |
| Organocatalyst | "Naked" Amides | Amine addition to carbodiimide | Amines, carbodiimides acs.org |
Strategies for the Introduction and Functionalization of the Aryl Moiety
The synthesis of 1-(5-Bromo-2-methylphenyl)guanidine requires the specific placement of the bromo and methyl groups on the phenyl ring. This is typically achieved by starting with an appropriately substituted aniline precursor.
Regioselective Introduction of the Bromo Substituent
The starting material for the synthesis of the target guanidine is 5-bromo-2-methylaniline. biosynth.comchemicalbook.comsigmaaldrich.com The regioselective bromination of 2-methylaniline (o-toluidine) is a key step in obtaining this precursor. The amino group (-NH₂) and the methyl group (-CH₃) are both ortho-, para-directing groups in electrophilic aromatic substitution. byjus.com
In the electrophilic bromination of 2-methylaniline, the powerful activating and ortho, para-directing effect of the amino group dominates. byjus.com To achieve the desired 5-bromo substitution (para to the amino group and meta to the methyl group), direct bromination of 2-methylaniline can be employed. The reaction of aniline with bromine water, for instance, readily produces 2,4,6-tribromoaniline, demonstrating the high reactivity and directing power of the amino group. byjus.comyoutube.com
To control the substitution and avoid polybromination, the reactivity of the amino group can be modulated by protection, for example, through acetylation to form an acetanilide. ncert.nic.in The activating effect of the -NHCOCH₃ group is less pronounced, allowing for more controlled substitution. ncert.nic.in Subsequent hydrolysis of the protecting group would then yield the desired brominated aniline.
The solvent can also play a crucial role in the regioselectivity of the bromination of substituted anilines. lookchem.com For meta-substituted anilines, the polarity of the solvent has been shown to influence the distribution of isomers formed during bromination with N-bromosuccinimide. lookchem.com While 2-methylaniline is ortho-substituted, understanding solvent effects can be valuable for optimizing the synthesis of specifically substituted anilines.
Stereoselective and Chemoselective Incorporation of the Methyl Group
The synthesis of this compound begins with the precursor 5-bromo-2-methylaniline. The arrangement of the bromo and methyl substituents on the phenyl ring is determined during the synthesis of this aniline precursor, prior to the guanylation step. The incorporation of the methyl group itself is therefore not a part of the guanylation reaction.
Chemoselectivity in the context of the guanylation of 5-bromo-2-methylaniline is a critical consideration. The primary amine (-NH2) is the desired site of reaction. The presence of other potentially reactive functional groups on the aniline or the guanylating agent requires careful selection of reaction conditions to prevent side reactions. For instance, the bromine atom on the aromatic ring is generally not reactive under typical guanylation conditions, ensuring that the guanidine group is selectively formed at the amino position. The challenge in more complex molecules is to achieve high regio- and chemoselectivity, which can be addressed through biocatalysis using methyltransferases for late-stage methylation, although this is more relevant for modifying complex biomolecules rather than small aniline precursors. nih.gov The development of chemoselective methylation of amines using CO2 as a carbon source under metal-free conditions also represents an advancement in controlling reactivity. semanticscholar.org
Optimization Studies in Reaction Conditions, Yield, and Purity
The optimization of synthetic routes to produce arylguanidines like this compound is crucial for improving efficiency and making these compounds more accessible for research and development. Studies focus on variables such as temperature, solvent, catalyst, and purification methods to maximize yield and purity. For example, in the synthesis of related guanidines, overcoming poor reactivity sometimes requires optimizing the synthetic sequence, such as performing a Suzuki-Miyaura coupling before the guanylation reaction. nih.gov
Solvent Effects and Reaction Thermodynamics
The choice of solvent can significantly impact the rate and outcome of guanylation reactions. The solvent's polarity and its ability to form hydrogen bonds can influence the reactivity of the nucleophilic amine and the electrophilic guanylating agent. researchgate.net In studies of nucleophilic substitution reactions on substituted aromatics, solvent polarity was found to have a major effect on the reaction rate. researchgate.net For instance, in a one-pot synthesis of N,N'-disubstituted guanidines, acetonitrile (B52724) was identified as the optimal solvent, affording a 75% yield, whereas non-polar solvents led predominantly to side products. nih.gov
Table 1: Effect of Solvent on the Yield of a Guanidine Synthesis (Note: This data is from a study on a different, but analogous, guanidine synthesis and is presented to illustrate solvent effects.)
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane (DCM) | 12 |
| 2 | Tetrahydrofuran (B95107) (THF) | 25 |
| 3 | 1,4-Dioxane | 30 |
| 4 | Acetonitrile (MeCN) | 75 |
| 5 | Toluene | 15 |
| Data derived from a study on N,N'-disubstituted guanidines. nih.gov |
Catalyst Development and Ligand Tuning
Catalysis is a powerful tool for the efficient and selective synthesis of guanidines. A wide array of metal-based catalysts, including those based on zinc, aluminum, and rare-earth metals, have been developed to facilitate the guanylation of amines. nih.govnih.gov Commercially available and inexpensive catalysts like diethylzinc (B1219324) (ZnEt2) have proven effective for the guanylation of anilines with carbodiimides, proceeding through a zinc alkyl-amido intermediate. nih.gov
Ligand tuning plays a crucial role in optimizing catalyst performance. By modifying the ligands coordinated to the metal center, chemists can enhance catalyst stability, activity, and selectivity. For example, the development of four-coordinated aluminum cations stabilized by hybrid N-heterocyclic imine ligands has produced highly reactive and stable catalysts for guanidine synthesis under mild conditions. nih.gov The structure of the guanidinate ligand itself can also influence the resulting metal complex, affecting its catalytic activity. For instance, less sterically demanding guanidines can form dimeric zinc complexes that are active intermediates in the catalytic production of trisubstituted guanidines. nih.gov
Table 2: Comparison of Catalysts for Guanylation of Anilines with Carbodiimides (Note: This table presents a general overview of catalyst types used for analogous reactions.)
| Catalyst Type | Metal Center | Typical Conditions | Key Features | Reference |
| Organozinc | Zn | Mild, often room temp | Commercially available, good yields | nih.gov |
| Organoaluminum | Al | Mild | Based on abundant metals, less toxic | nih.gov |
| Rare-earth metal amides | Y, La, Sm | Mild | High activity for aromatic & secondary amines | evitachem.com |
| Palladium complexes | Pd | Elevated temp | Used in coupling/guanylation sequences | nih.govmdpi.com |
| This table is a synthesis of information from multiple sources on guanidine catalysis. |
Green Chemistry Approaches to Guanidine Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods, a principle central to green chemistry. In guanidine synthesis, this involves using less toxic solvents (like water), developing solvent-free reaction conditions, and employing recyclable catalysts. nih.gov The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and safety. rsc.org
Recent research has explored micellar conditions in water for the one-pot synthesis of guanidines directly from isothiocyanates. researchgate.net Another green approach involves the use of organocatalysts, such as guanidine hydrochloride itself, which can be recycled and used in aqueous media. rsc.org Ball-milling, a solvent-free technique, has also been successfully applied to the synthesis of dipeptides, demonstrating its potential for other reactions like guanylation. nih.gov These methods aim to reduce waste, energy consumption, and the use of hazardous materials, aligning the synthesis of important molecules like this compound with the principles of sustainability.
Chemical Reactivity and Derivatization of 1 5 Bromo 2 Methylphenyl Guanidine
Intrinsic Reactivity Profile of the Guanidine (B92328) Functional Group
The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is one of the strongest organic bases. ineosopen.org This high basicity, along with the nucleophilic nature of the nitrogen atoms and the potential for tautomerism, defines its reactivity profile.
The most prominent chemical feature of the guanidine functional group is its strong basicity. ineosopen.org Guanidine itself has a pKa of 13.6 in water, and while N-substitution with aromatic groups can lower this value, arylguanidines remain significantly basic. mdpi.comrsc.org For instance, 1,3-diphenylguanidine (B1679371) has a pKa of 9.1 in dimethylformamide. mdpi.com The high basicity is a result of the resonance stabilization of the protonated form, the guanidinium (B1211019) cation, where the positive charge is delocalized over all three nitrogen atoms. rsc.orgstackexchange.com
The protonation state of a molecule like 1-(5-Bromo-2-methylphenyl)guanidine is crucial as it influences its lipophilicity, solubility, and ability to interact with biological targets. rsc.org The equilibrium between the neutral guanidine and the protonated guanidinium form is dependent on the pH of the medium. rsc.org In acidic to neutral aqueous solutions, the guanidine group will be predominantly protonated. rsc.org The specific pKa of this compound is influenced by the electronic effects of the 5-bromo and 2-methyl substituents on the phenyl ring.
The protonation of guanidines occurs at the sp2-hybridized imino nitrogen, as this leads to the formation of a resonance-stabilized cation. stackexchange.comreddit.com Protonation of the amino nitrogens would result in a less stable cation without the benefit of charge delocalization. stackexchange.com The equilibrium between different tautomeric forms also plays a role in the protonation process, with the most stable tautomer generally being the one that is protonated. mdpi.comnih.gov
Table 1: Comparison of pKa Values for Guanidine and Related Compounds
| Compound | pKa | Solvent |
| Guanidine | 13.6 | Water |
| 1,1,3,3-Tetramethylguanidine (TMG) | 23.7 | Not Specified |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 25.9 | Not Specified |
| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) | 25.5 | Not Specified |
| 1,3-Diphenylguanidine | 9.1 | Dimethylformamide |
While well-known for their basicity, guanidines can also act as nucleophiles. rsc.orgcapes.gov.br The nitrogen atoms of the guanidine group possess lone pairs of electrons and can participate in nucleophilic reactions such as additions to unsaturated compounds (Michael reaction), alkylations, and acylations. ineosopen.orgrsc.org However, the nucleophilicity of the guanidine carbon center is generally low due to the resonance stabilization of the group. acs.orgorganic-chemistry.org Recent studies have shown that conversion of guanidines into guanidine cyclic diimide (GCDI) structures can activate the guanidine carbon for nucleophilic substitution reactions with amines and alcohols. acs.orgorganic-chemistry.org
The different nitrogen atoms within a substituted guanidine can exhibit concurrent reactivity, leading to mixtures of products in reactions like alkylations. nih.gov The specific site of nucleophilic attack can be influenced by the substituents on the nitrogen atoms and the reaction conditions. nih.gov In the context of this compound, the unsubstituted nitrogen atoms are the primary sites for nucleophilic reactions.
Conversely, the protonated form of guanidine, the guanidinium ion, can act as an electrophile. The central carbon atom of the guanidinium ion is electron-deficient and can be attacked by strong nucleophiles. mdpi.com The guanidinium ion can also act as a bifunctional catalyst, activating both a nucleophile and an electrophile through hydrogen bonding interactions. rsc.org
Guanidines can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms. mdpi.comnih.govresearchgate.net For a monosubstituted arylguanidine like this compound, several tautomers are possible. The relative stability of these tautomers is influenced by factors such as the electronic properties of the substituents and intermolecular hydrogen bonding in the solid state or in solution. mdpi.comnih.gov
The position of the C=N double bond defines the different tautomers. researchgate.net For instance, in N,N'-disubstituted guanidines, the tautomer where the double bond is directed towards the more electron-withdrawing substituent can be favored. mdpi.com The tautomeric equilibrium is important as it can affect the molecule's ability to act as a hydrogen bond donor and acceptor, which is crucial for its interaction with other molecules and its catalytic activity. mdpi.compsu.edu The specific tautomer present can influence the regioselectivity of reactions involving the guanidine group. nih.govresearchgate.netrsc.org For example, different tautomers may exhibit different nucleophilicities at their respective nitrogen centers. nih.gov
Transformations Involving the Bromoaryl Moiety
The bromoaryl portion of this compound offers a handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govyoutube.com The bromine atom on the phenyl ring of this compound makes it a suitable substrate for these reactions.
Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov It is a versatile method for creating new carbon-carbon bonds and could be used to introduce a wide range of alkyl, alkenyl, or aryl groups at the 5-position of the phenyl ring.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction could be employed to vinylate the 5-position of the bromoaryl moiety. While aryl iodides are generally more reactive, aryl bromides are also effective substrates, though they can sometimes undergo dehalogenation as a side reaction. beilstein-journals.org
Sonogashira Reaction: This reaction couples an aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This would allow for the introduction of an alkyne substituent at the 5-position of the phenyl ring. The reaction is typically carried out under mild conditions. wikipedia.orgresearchgate.net
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Product | Key Features |
| Suzuki | Organoboron compound | Biaryl, Alkylarene, etc. | Versatile, tolerant of many functional groups |
| Heck | Alkene | Substituted alkene | Forms a new C-C bond at an sp2 carbon |
| Sonogashira | Terminal alkyne | Arylalkyne | Mild reaction conditions |
Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for aryl halides. uomustansiriyah.edu.iqmasterorganicchemistry.com In this reaction, a nucleophile displaces the halide on the aromatic ring. For SNAr to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups at the ortho and/or para positions to the leaving group. uomustansiriyah.edu.iq The 2-methyl group on this compound is an electron-donating group, which would disfavor a standard SNAr reaction.
However, nucleophilic substitution can still occur under certain conditions. The reactivity order for halogens in SNAr is typically F > Cl > Br > I, which is opposite to the trend for leaving group ability in SN1 and SN2 reactions. uomustansiriyah.edu.iqnih.gov This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative halogen that increases the electrophilicity of the carbon atom. uomustansiriyah.edu.iqnih.gov In some cases, SN2-type reactions at the bromine atom have been observed in the gas phase with certain nucleophiles, leading to dehalogenation. nih.govresearchgate.net
Metal-Halogen Exchange and Organometallic Reagent Formation (e.g., Lithiation, Grignard)
The presence of a bromine atom on the aromatic ring makes this compound a prime candidate for metal-halogen exchange reactions. This class of reactions is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds by converting a relatively unreactive aryl halide into a highly reactive organometallic intermediate.
Lithiation: Treatment of an aryl bromide with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures can lead to a lithium-halogen exchange, generating a potent aryllithium nucleophile. In the case of this compound, this would theoretically yield 1-(5-lithio-2-methylphenyl)guanidine. This intermediate could then be trapped with various electrophiles to introduce a wide range of substituents at the 5-position of the phenyl ring. However, the acidic protons of the guanidine group (N-H) would likely need to be protected prior to the lithiation step to prevent quenching of the organolithium reagent.
Grignard Reagent Formation: The reaction of an aryl bromide with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, is the classic method for preparing a Grignard reagent. The formation of 1-(5-magnesiobromo-2-methylphenyl)guanidine would create a less basic but still highly effective nucleophile compared to its aryllithium counterpart. This Grignard reagent could then participate in reactions with a variety of electrophiles, including aldehydes, ketones, esters, and nitriles, to afford a diverse array of derivatives. The compatibility of the unprotected guanidine group with the conditions for Grignard reagent formation would need to be experimentally verified.
Table 1: Potential Electrophiles for Reaction with Organometallic Derivatives of this compound
| Organometallic Intermediate | Electrophile | Potential Product Class |
| 1-(5-Lithio-2-methylphenyl)guanidine | Carbon dioxide (CO₂) | Carboxylic acid |
| 1-(5-Lithio-2-methylphenyl)guanidine | N,N-Dimethylformamide (DMF) | Aldehyde |
| 1-(5-Magnesiobromo-2-methylphenyl)guanidine | Aldehydes/Ketones | Secondary/Tertiary Alcohols |
| 1-(5-Magnesiobromo-2-methylphenyl)guanidine | Esters | Tertiary Alcohols |
Multicomponent Reaction Strategies Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient pathway to molecular complexity. The guanidine functionality in this compound is a well-known participant in various MCRs. For instance, guanidines can react with β-ketoesters and aldehydes in Biginelli-type reactions or with isocyanides and other components in Ugi-type reactions to construct complex heterocyclic scaffolds. The specific application of this compound in such reactions would introduce the 5-bromo-2-methylphenyl substituent into the final product, providing a handle for further synthetic modifications via the bromo group.
Cyclization Reactions and Heterocycle Formation
The guanidine unit is a versatile building block for the synthesis of a wide range of nitrogen-containing heterocycles. Intramolecular or intermolecular cyclization reactions involving the guanidine moiety of this compound could lead to the formation of various heterocyclic systems.
For example, reaction with 1,3-dicarbonyl compounds could yield substituted pyrimidines. Similarly, reactions with α-haloketones could provide access to substituted imidazoles. The 2-methylphenyl substituent would be expected to influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic products. Furthermore, the bromine atom could be utilized in a post-cyclization palladium-catalyzed cross-coupling reaction to introduce additional diversity.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Reactant | Resulting Heterocycle |
| 1,3-Dicarbonyl Compound | Substituted Pyrimidine |
| α-Haloketone | Substituted Imidazole |
| α,β-Unsaturated Carbonyl Compound | Substituted Dihydropyrimidine |
Advanced Structural Elucidation and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR)
High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For 1-(5-bromo-2-methylphenyl)guanidine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments is essential to unambiguously assign all atomic nuclei and to understand the subtle nuances of its three-dimensional structure.
Detailed Chemical Shift Analysis for Electronic Environment Characterization
The chemical shifts observed in NMR spectra are highly sensitive to the local electronic environment of each nucleus. An analysis of these shifts provides critical information about the distribution of electron density within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methyl protons, and the protons of the guanidine (B92328) group. The aromatic region will likely show a complex splitting pattern due to the trisubstituted benzene (B151609) ring. The proton ortho to the methyl group (H-3) is expected to be the most shielded, while the proton ortho to the bromine atom (H-6) would be deshielded. The methyl protons will appear as a singlet, shifted downfield due to the proximity to the aromatic ring. The guanidine protons (NH and NH₂) are expected to appear as broad signals, and their chemical shifts can be influenced by solvent and concentration.
¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon environments. The carbon atom bearing the bromine (C-5) is expected to be significantly shifted upfield due to the heavy atom effect. The methyl carbon will appear at a characteristic upfield chemical shift. The carbon of the guanidine group (C=N) will be the most downfield-shifted carbon due to its sp² hybridization and attachment to three nitrogen atoms.
¹⁵N NMR: The nitrogen NMR spectrum is particularly informative for the guanidine moiety. It is expected to show three distinct signals corresponding to the two NH₂ nitrogens and the NH nitrogen. The chemical shifts will be influenced by the hybridization and the electronic effects of the phenyl group. Due to the electron-withdrawing nature of the bromo-methylphenyl group, the nitrogen atoms are expected to be deshielded compared to unsubstituted phenylguanidine. researchgate.netresearchgate.net
Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁵N Chemical Shift (ppm) |
| CH₃ | ~2.2-2.4 | ~17-20 | - |
| Ar-H3 | ~6.8-7.0 | ~125-128 | - |
| Ar-H4 | ~7.1-7.3 | ~130-133 | - |
| Ar-H6 | ~7.3-7.5 | ~128-131 | - |
| NH | ~7.5-8.5 (broad) | - | ~180-200 |
| NH₂ | ~5.0-6.0 (broad) | - | ~80-100 |
| C1 | - | ~140-145 | - |
| C2 | - | ~130-135 | - |
| C3 | - | ~125-128 | - |
| C4 | - | ~130-133 | - |
| C5 | - | ~115-120 | - |
| C6 | - | ~128-131 | - |
| C=N | - | ~155-160 | - |
Note: These are predicted values based on analogous compounds and are subject to experimental verification. The solvent used for NMR analysis can significantly influence the chemical shifts of exchangeable protons (NH, NH₂).
Coupling Constant Analysis for Conformational Insights and Dihedral Angles
The spin-spin coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the molecule. In the aromatic ring of this compound, the ortho, meta, and para coupling constants will help to confirm the substitution pattern. The magnitude of these coupling constants is characteristic of the relative positions of the protons on the benzene ring. For instance, ortho coupling (³JHH) is typically in the range of 7-10 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional NMR techniques are indispensable for establishing the connectivity and spatial relationships between atoms in complex molecules. emerypharma.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal the coupling network between protons. allfordrugs.comoxinst.comoxinst.com For this compound, it would show correlations between the adjacent aromatic protons, confirming their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.eduresearchgate.net It would allow for the unambiguous assignment of the protonated carbons in the aromatic ring and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. columbia.eduresearchgate.net This is crucial for assigning the quaternary carbons, including the carbon of the guanidine group, by observing correlations from the aromatic and methyl protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. libretexts.orgnanalysis.comyoutube.com For this molecule, NOESY could reveal through-space interactions between the methyl protons and the ortho-aromatic proton (H-3), as well as between the NH proton of the guanidine group and the aromatic protons, providing insights into the preferred conformation around the C-N bond.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. youtube.comnih.gov
Assignment of Characteristic Functional Group Vibrations (Guanidine, Aryl, C-Br)
The FTIR and Raman spectra of this compound will be characterized by the vibrational modes of its constituent functional groups.
Guanidine Group: The guanidine moiety will exhibit several characteristic vibrations. The C=N stretching vibration is expected to appear in the region of 1600-1650 cm⁻¹. The N-H stretching vibrations of the NH and NH₂ groups will be observed as broad bands in the 3200-3500 cm⁻¹ region. N-H bending vibrations are expected around 1550-1650 cm⁻¹.
Aryl Group: The aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring will also give rise to specific out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).
C-Br Bond: The C-Br stretching vibration is expected to appear as a strong band in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Guanidine | N-H stretch | 3200-3500 (broad) |
| Guanidine | C=N stretch | 1600-1650 |
| Guanidine | N-H bend | 1550-1650 |
| Aryl | C-H stretch | 3000-3100 |
| Aryl | C=C stretch | 1450-1600 |
| Alkyl | C-H stretch | 2850-2970 |
| Aryl-Br | C-Br stretch | 500-600 |
Note: These are predicted frequency ranges and the exact positions and intensities of the bands can be influenced by the molecular environment and intermolecular interactions.
Investigation of Intermolecular Hydrogen Bonding Networks
The guanidine group is a strong hydrogen bond donor and acceptor, and therefore, this compound is expected to form extensive intermolecular hydrogen bonding networks in the solid state. researchgate.netnih.govman.poznan.pl These interactions can be studied using vibrational spectroscopy. The N-H stretching bands in the FTIR spectrum are particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded state, these bands are typically sharp. However, in the presence of hydrogen bonding, they become broader and shift to lower frequencies. The extent of this broadening and shifting can provide qualitative information about the strength of the hydrogen bonds. In the solid-state Raman spectrum, changes in the vibrational modes of the guanidine and aryl groups can also indicate the presence and nature of intermolecular interactions.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular formula of a compound. For this compound (Chemical Formula: C₈H₁₀BrN₃), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for unambiguous confirmation of its elemental composition.
In a hypothetical analysis, the protonated molecule, [M+H]⁺, would be observed. The theoretical monoisotopic mass of this ion would be calculated, and the high-resolution instrument would measure the actual mass-to-charge ratio (m/z) to within a few parts per million (ppm), confirming the formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments, a feature of HRMS, would be employed to study its fragmentation pathways. By isolating the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be produced. These fragments would provide structural information, confirming the connectivity of the 5-bromo-2-methylphenyl group and the guanidine moiety.
Expected Fragmentation Data (Hypothetical)
| Fragment Ion | Proposed Structure |
| [M+H]⁺ | The intact protonated molecule |
| Loss of NH₃ | Fragmentation of the guanidine group |
| Brominated Phenyl Fragment | Cleavage of the phenyl-guanidine bond |
| Tropylium-type ions | Rearrangement and fragmentation of the aromatic ring |
X-ray Crystallography for Solid-State Structure Determination
Confirmation of Molecular Geometry and Stereochemistry
The crystal structure would unequivocally confirm the molecular geometry. It would reveal the planarity of the guanidinium (B1211019) group and its orientation relative to the phenyl ring. The dihedral angle between the phenyl ring and the guanidine moiety would be a key parameter, indicating the degree of steric hindrance caused by the ortho-methyl group. All bond lengths and angles would be determined with high precision.
Analysis of Crystal Packing, Lattice Interactions, and Supramolecular Motifs
X-ray diffraction analysis extends beyond a single molecule, revealing how molecules arrange themselves in the crystal lattice. This includes the identification of intermolecular forces that dictate the crystal packing. For this compound, one would expect to observe various interactions, such as hydrogen bonding and potentially halogen bonding, leading to the formation of complex supramolecular architectures like chains, sheets, or three-dimensional networks. researchgate.net
Elucidation of Intramolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds)
The detailed structural data would allow for the identification of any intramolecular interactions. A key feature to investigate would be the potential for an intramolecular hydrogen bond between a proton on the guanidine group and the nitrogen or bromine atom. rsc.orgnih.govacs.org The presence of such an interaction can significantly influence the molecule's conformation and properties. rsc.orgnih.govacs.org The geometry of the N-H···Br or N-H···N interaction, including the distance and angle, would be precisely measured. rsc.org
Hypothetical Crystallographic Data Table
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.4 |
| b (Å) | ~28.3 |
| c (Å) | ~8.6 |
| β (°) | ~117 |
| Volume (ų) | ~1600 |
| Z | 4 |
Note: The values in this table are based on a similar, but not identical, compound, N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide, and are purely illustrative. nih.gov
Computational and Theoretical Investigations of 1 5 Bromo 2 Methylphenyl Guanidine
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for probing the properties of a molecule at the electronic level. For a molecule like 1-(5-Bromo-2-methylphenyl)guanidine, methods such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p) would be employed to accurately model its behavior. nih.govmdpi.com These calculations begin by determining the molecule's most stable three-dimensional shape, a process known as geometry optimization. This optimized structure is the starting point for all further property calculations.
Understanding the electronic structure is key to predicting a molecule's reactivity.
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more easily polarized and thus more chemically reactive, whereas a larger gap indicates higher kinetic stability. mdpi.com For this compound, the electron-rich guanidine (B92328) group would likely contribute significantly to the HOMO, while the phenyl ring, influenced by the electron-withdrawing bromine atom, would be a major component of the LUMO.
Charge Distribution : Calculations can determine the partial atomic charge on each atom in the molecule. This analysis identifies which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). In this compound, the nitrogen atoms of the guanidine group are expected to carry a negative partial charge, making them nucleophilic centers, while the central carbon of the guanidine group would be electrophilic.
Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale where red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent neutral or intermediate potential. An MEP analysis for this molecule would visualize the electron-rich nature of the guanidine nitrogens and the potential electrophilic sites.
| Analysis Type | Information Provided | Predicted Relevance for this compound |
|---|---|---|
| HOMO-LUMO Analysis | Provides insights into chemical reactivity, stability, and electronic transitions. | The energy gap would quantify its kinetic stability and reactivity profile. |
| Charge Distribution | Assigns partial charges to each atom, identifying nucleophilic and electrophilic centers. | Would highlight the nucleophilic nitrogen atoms of the guanidine moiety. |
| Molecular Electrostatic Potential (MEP) | Visualizes the electron density and reactive sites on the molecular surface. | Would graphically show electron-rich zones around the guanidine group. |
Quantum chemistry is highly effective at predicting spectroscopic data, which is invaluable for structural confirmation.
NMR Chemical Shifts : The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predicted values can be correlated with experimental spectra to confirm the proposed structure of this compound and assign specific signals to each proton and carbon atom in the molecule. mdpi.com
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Guanidine N-H | Stretching | 3300 - 3500 |
| Guanidine C=N | Stretching | 1600 - 1680 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Methyl C-H | Stretching | 2850 - 2960 |
| Aryl C-Br | Stretching | 500 - 650 |
Molecules are not static, and understanding their different possible forms is crucial.
Tautomerism : Guanidines can exist in different tautomeric forms due to the migration of a proton, typically involving an equilibrium between amino (=N-NH₂) and imino (-N=NH) forms. researchgate.net Quantum chemical calculations can determine the relative energies of these different tautomers. nih.gov By comparing the total energies, it is possible to predict which tautomer of this compound is the most stable and therefore the most abundant species under given conditions. The electronic properties of the substituents on the phenyl ring can influence this preference. mdpi.com
Conformational Isomers : Rotation around single bonds, such as the bond connecting the phenyl ring to the guanidine nitrogen, gives rise to different spatial arrangements called conformers. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This map reveals the lowest-energy conformers (the most stable shapes) and the energy barriers required to transition between them. nih.gov
Molecular Dynamics Simulations
While quantum calculations examine static structures, Molecular Dynamics (MD) simulations provide insights into the molecule's behavior over time, offering a view of its dynamic nature.
MD simulations model the movements of atoms and bonds within a molecule over a period of time, governed by a force field. For this compound, an MD simulation would show how the molecule flexes, and how the phenyl ring and methyl group rotate in relation to the guanidine moiety at a specific temperature. This provides a dynamic picture of the conformational landscape, showing which conformations are most frequently visited and how the molecule transitions between different shapes.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited to study these effects by including explicit solvent molecules (e.g., a box of water molecules) in the simulation. This allows for the direct observation of how solvent molecules interact with different parts of the this compound, for example, through hydrogen bonding between water and the guanidine's nitrogen atoms. Such simulations can reveal how the solvent stabilizes certain conformations or tautomers over others, providing a more realistic understanding of the molecule's behavior in solution.
Mechanistic Studies Through Computational Modeling
Computational modeling has emerged as a powerful tool for investigating the intricacies of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. In the context of this compound, computational studies, primarily employing Density Functional Theory (DFT), can provide a detailed understanding of its formation and reactivity. While specific, in-depth computational analyses for this exact molecule are not extensively documented in publicly available literature, we can infer its behavior based on studies of similar substituted phenylguanidines and the fundamental principles of computational chemistry.
Transition State Analysis for Key Reactions
Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. It involves locating the highest energy point along the reaction coordinate, which represents the bottleneck of the reaction. For the synthesis of this compound, a key reaction is the guanylation of 5-bromo-2-methylaniline (B1273131).
Computational models can predict the geometry of the transition state for this reaction. This typically involves the formation of a transient intermediate where the nucleophilic amine group of 5-bromo-2-methylaniline attacks the electrophilic carbon of a guanylating agent (e.g., cyanamide (B42294) or a protected isothiourea). The analysis would reveal crucial geometric parameters of the TS, such as the forming and breaking bond lengths and the angles between the reacting fragments.
Table 1: Postulated Transition State Geometries for the Guanylation of an Arylamine
| Parameter | Description | Illustrative Value Range |
| N-C Forming Bond Length | The distance between the nitrogen of the aniline (B41778) and the carbon of the guanylating agent. | 1.8 - 2.5 Å |
| C-X Breaking Bond Length | The distance between the carbon of the guanylating agent and its leaving group (X). | 1.9 - 2.8 Å |
| N-C-X Angle | The angle defining the approach of the nucleophile to the electrophilic center. | 100 - 120° |
Note: The values in this table are illustrative and based on general computational studies of nucleophilic addition reactions. Specific values for this compound would require dedicated DFT calculations.
The electronic properties of the substituents on the phenyl ring, namely the electron-withdrawing bromine atom and the electron-donating methyl group, are expected to influence the stability of the transition state. The bromine at the meta-position to the guanidine group would exert a significant electron-withdrawing inductive effect, potentially stabilizing the negative charge that develops on the leaving group in the transition state. Conversely, the ortho-methyl group would have a mild electron-donating effect and could introduce steric hindrance, which might raise the energy of the transition state.
Reaction Pathway Elucidation and Energy Barriers
Beyond identifying the transition state, computational modeling can elucidate the entire reaction pathway, mapping out the energy changes as reactants are converted into products. This involves calculating the energies of the reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state is the activation energy or energy barrier, a critical determinant of the reaction rate.
A hypothetical reaction energy profile for the synthesis of this compound would likely show a multi-step process, especially if a protected guanylating agent is used, involving addition and subsequent elimination steps. Each step would have its own transition state and associated energy barrier.
Table 2: Hypothetical Energy Barriers for Key Steps in a Phenylguanidine Synthesis
| Reaction Step | Description | Illustrative Energy Barrier (kcal/mol) |
| Nucleophilic Attack | The initial attack of the aniline on the guanylating agent. | 15 - 25 |
| Proton Transfer | Intramolecular or solvent-assisted proton transfers to form a more stable intermediate. | 5 - 15 |
| Leaving Group Elimination | The final step to form the guanidine product. | 10 - 20 |
Note: These energy barriers are hypothetical and serve to illustrate the type of data that can be obtained from computational studies. The actual values would depend on the specific reactants, solvent, and level of theory used in the calculations.
DFT calculations on related systems, such as other halogenated benzamides, have been used to compute a range of molecular descriptors, including HOMO-LUMO energy gaps and global reactivity indices, which correlate with the reactivity of the compounds. nih.gov Similar calculations for this compound would provide a quantitative measure of its electrophilic and nucleophilic character, further informing the understanding of its reaction mechanisms.
Prediction of Non-Covalent Interactions and Self-Assembly Propensities
The guanidinium (B1211019) group, which is the protonated form of the guanidine moiety and is prevalent under physiological conditions, is a superb hydrogen bond donor. This, combined with the presence of a halogen atom, predisposes this compound to participate in a rich variety of non-covalent interactions that can dictate its self-assembly into supramolecular structures.
Computational methods are invaluable for predicting and quantifying these interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize weak interactions.
A key feature of the guanidinium group is its ability to form bidentate hydrogen bonds with suitable acceptors, such as carboxylates or phosphates. The phenyl ring itself can engage in π-π stacking and C-H···π interactions. Furthermore, the bromine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophile.
Table 3: Predicted Non-Covalent Interactions for this compound
| Interaction Type | Donor | Acceptor | Illustrative Interaction Energy (kcal/mol) |
| Hydrogen Bonding | Guanidinium N-H | Anionic oxygen (e.g., from a carboxylate) | -10 to -20 |
| Hydrogen Bonding | Guanidinium N-H | Neutral oxygen or nitrogen | -3 to -8 |
| Halogen Bonding | C-Br (σ-hole) | Lewis base (e.g., lone pair on O or N) | -1 to -5 |
| π-π Stacking | Phenyl ring | Phenyl ring | -2 to -5 |
| C-H···π Interaction | C-H bond | Phenyl ring | -1 to -3 |
Note: Interaction energies are illustrative and highly dependent on the specific geometry and chemical environment. These values are based on general computational studies of similar interactions.
The interplay of these various non-covalent forces can lead to the formation of well-defined supramolecular assemblies. For instance, in the solid state, one might expect to see the formation of hydrogen-bonded chains or sheets, further stabilized by halogen bonds and π-stacking. The electronic properties and steric bulk of the methyl and bromo substituents would play a crucial role in modulating the geometry and stability of these assemblies. Studies on other substituted guanidines have shown that the electronic nature of the substituents can influence the tautomeric form and the intermolecular hydrogen bonding patterns in the crystal lattice. mdpi.com
Applications of 1 5 Bromo 2 Methylphenyl Guanidine in Chemical Sciences
As a Versatile Building Block in Complex Organic Molecule Synthesis
The presence of a reactive guanidine (B92328) functional group, along with a substituted phenyl ring, makes 1-(5-Bromo-2-methylphenyl)guanidine a valuable starting material for the construction of more elaborate molecular architectures. Its utility spans the synthesis of precursors for bioactive molecules and the formation of diverse heterocyclic systems.
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
The guanidine moiety is a common feature in many biologically active compounds. This compound serves as a key precursor for the synthesis of complex molecules with potential applications in medicine and agriculture. The bromo and methyl substituents on the phenyl ring provide sites for further chemical modification, allowing for the generation of a diverse library of compounds for screening and development. For instance, guanidine derivatives are known to be utilized in the synthesis of pharmaceuticals.
The synthesis of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, an endothelin receptor antagonist, showcases the importance of substituted pyrimidines, which can be derived from guanidine-containing precursors. nih.gov The strategic placement of the bromo and methyl groups on the phenyl ring of this compound allows for regioselective reactions, guiding the synthesis towards desired products with specific biological activities.
Scaffold for Heterocyclic Compound Construction
The guanidine unit within this compound is a versatile functional group for the construction of various nitrogen-containing heterocyclic compounds. These ring systems are prevalent in a vast array of natural products and synthetic pharmaceuticals. The ability of the guanidine to react with various electrophiles and participate in cyclization reactions makes it a valuable tool for synthetic chemists.
For example, guanidines can be used to synthesize substituted quinazolines and triazoles, which are heterocyclic moieties frequently found in FDA-approved drugs. nih.gov The reaction of this compound with appropriate bifunctional reagents can lead to the formation of these and other important heterocyclic scaffolds, highlighting its role as a foundational element in medicinal chemistry.
Exploration in Ligand Design for Metal-Mediated Catalysis
The nitrogen atoms of the guanidine group in this compound possess lone pairs of electrons, making them excellent donors for coordination to metal centers. This property has led to its investigation as a ligand in the field of metal-mediated catalysis, where the electronic and steric properties of the ligand can significantly influence the outcome of a catalytic reaction.
Role as N-Donor Ligand in Transition Metal Complexes
As an N-donor ligand, this compound can coordinate to a variety of transition metals, forming stable complexes. psu.edu The resulting organometallic compounds can exhibit unique catalytic properties. The nature of the metal-ligand bond, influenced by the electronic environment of the guanidine and the phenyl ring, is crucial in determining the reactivity of the metal center.
Research has shown that guanidine-based ligands can be part of various catalytic systems. rsc.org The bromo and methyl substituents on the phenyl ring of this compound can be systematically varied to fine-tune the electronic and steric properties of the resulting metal complexes, allowing for the optimization of catalytic performance.
Influence on Catalyst Selectivity and Activity
The structure of the ligand plays a critical role in determining the selectivity and activity of a metal catalyst. The specific arrangement of the guanidine group and the substituted phenyl ring in this compound can create a defined steric environment around the metal center. This steric hindrance can influence the approach of substrates to the catalytic site, thereby controlling the stereoselectivity and regioselectivity of the reaction.
Furthermore, the electronic properties of the ligand, modulated by the electron-withdrawing bromine atom and the electron-donating methyl group, can affect the electron density at the metal center. This, in turn, influences the catalyst's activity by affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The ability to modify these properties makes this compound and its derivatives attractive candidates for the development of highly efficient and selective catalysts.
Role in Organocatalysis and Non-Metallic Catalytic Systems
In addition to its use in metal-based catalysis, the guanidine functional group is a well-established motif in the field of organocatalysis. Guanidines are strong organic bases and can also act as hydrogen-bond donors, properties that are exploited in a variety of non-metallic catalytic systems.
The basicity of the guanidine moiety in this compound allows it to act as a Brønsted base catalyst, deprotonating substrates and activating them for subsequent reactions. The ability to form multiple hydrogen bonds also enables it to act as a hydrogen-bond donor catalyst, organizing and activating substrates through non-covalent interactions. The presence of the bromo- and methyl-substituted phenyl ring can influence the solubility and steric environment of the catalyst, potentially enhancing its performance in specific organic transformations. While direct research on this compound as an organocatalyst is not extensively documented, the known reactivity of the guanidine functional group suggests its potential in this rapidly developing area of chemistry. evitachem.com
Applications as Organosuperbase
Guanidines are recognized as some of the strongest neutral organic bases, often termed "organosuperbases". dntb.gov.ua Their high basicity stems from the resonance stabilization of the corresponding protonated guanidinium (B1211019) cation. This property makes them effective catalysts for a variety of organic transformations that require a strong base but need to be conducted under mild, metal-free conditions.
While specific studies detailing the use of this compound as an organosuperbase in catalysis are not extensively documented in the literature, its structural features suggest its potential in this role. The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to modulate the basicity of the guanidine moiety compared to unsubstituted phenylguanidine. This electronic tuning can be advantageous in optimizing catalytic activity for specific reactions. Phenylguanidines, in general, have been explored as catalysts in reactions such as the Michael addition, aldol (B89426) condensation, and transesterification. researchgate.net The steric bulk introduced by the methyl group at the ortho position can also influence the stereochemical outcome of catalyzed reactions.
Asymmetric Catalysis with Chiral Derivatives
The development of chiral organocatalysts has revolutionized asymmetric synthesis, and chiral guanidines have emerged as powerful tools in this field. nih.govnih.gov By incorporating a chiral scaffold into the guanidine structure, it is possible to create a catalytic environment that can effectively control the stereochemistry of a reaction, leading to the preferential formation of one enantiomer over the other. nih.gov These chiral guanidine catalysts often operate through a combination of Brønsted base catalysis and hydrogen bond donation to activate and orient the substrates. nih.gov
Although specific examples of chiral derivatives of this compound in asymmetric catalysis are not prominently reported, the principles of chiral guanidine catalysis provide a clear blueprint for their potential application. A common strategy involves introducing chirality through a binaphthyl moiety or by using chiral amines in the synthesis of the guanidine. researchgate.net An axially chiral guanidine derived from a binaphthyl backbone, for instance, has been shown to be highly effective in catalyzing the enantioselective 1,4-addition of 1,3-dicarbonyl compounds to conjugated nitroalkenes. researchgate.net It is conceivable that a chiral derivative of this compound could be synthesized and employed in similar transformations. The electronic properties imparted by the bromo- and methyl-substituted phenyl ring could offer unique advantages in terms of catalyst activity and selectivity.
Potential in Supramolecular Chemistry and Materials Science
The ability of the guanidinium group to form multiple, strong hydrogen bonds makes it an excellent building block for the construction of ordered supramolecular assemblies and functional materials.
Formation of Self-Assembled Structures via Hydrogen Bonding
For instance, the crystal structures of other brominated phenyl derivatives often reveal extensive intermolecular interactions, including hydrogen bonding and halogen bonding. In related structures, N-H···O and N-H···N hydrogen bonds are common, leading to the formation of one-dimensional chains or more complex three-dimensional networks. The presence of the bromine atom in this compound also introduces the possibility of halogen bonding (Br···O or Br···N interactions), which can further direct the self-assembly process and contribute to the stability of the resulting supramolecular architecture.
Development of Guanidinium-Based Ionic Liquids and Their Chemical Applications
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and catalysts due to their low vapor pressure, high thermal stability, and tunable properties. wiserpub.comresearchgate.net Guanidinium cations are attractive components for ILs due to their stability and ability to engage in strong intermolecular interactions. wiserpub.com
The synthesis of guanidinium-based ILs typically involves the quaternization of a guanidine base with an appropriate alkyl halide, followed by anion exchange. rushim.ru By reacting this compound with a suitable alkylating agent and subsequently exchanging the anion (e.g., for bis(trifluoromethylsulfonyl)imide, [NTf₂]⁻), it would be possible to synthesize a novel ionic liquid. The properties of this IL, such as its melting point, viscosity, and solvent properties, could be tuned by varying the nature of the alkyl substituent and the anion. Aryl-substituted imidazolium (B1220033) ILs have shown that modification of the aryl ring can significantly impact the physical and chemical properties of the resulting IL. nih.govresearchgate.net Guanidinium-based ILs have found applications as solvents in organic synthesis, as electrolytes in electrochemical devices, and as catalysts for various reactions. wiserpub.com
Integration into Redox-Active Molecular Switches
Redox-active molecules that can be reversibly switched between different oxidation states are of great interest for applications in molecular electronics and smart materials. Guanidine-functionalized aromatic compounds have recently been investigated as a new class of redox-active systems. nih.govresearchgate.netacs.orgnih.gov The introduction of multiple guanidino groups onto an aromatic core can lead to stable radical cations and dications upon oxidation. researchgate.net
The compound this compound could potentially serve as a building block for such redox-active systems. For example, the coupling of two molecules of 1-(5-bromo-2-methylphenyl)amine followed by guanidinylation could lead to a biphenyl (B1667301) system with guanidine moieties. The redox properties of such a molecule would be influenced by the electronic effects of the bromo and methyl substituents. The ability to switch the electronic and structural properties of the molecule through redox stimuli could be harnessed for the development of molecular switches. These switches could find applications in areas such as information storage, chemical sensing, and controlled release systems. The oxidation of such systems is often accompanied by a distinct color change, which can be useful for visual detection of the switching event. researchgate.net
Future Directions and Emerging Research Avenues
Development of Highly Efficient and Sustainable Synthetic Pathways
The future of chemical manufacturing hinges on the development of synthetic routes that are not only high-yielding but also environmentally benign. For 1-(5-Bromo-2-methylphenyl)guanidine, research is anticipated to move beyond traditional synthetic methods, which often involve harsh conditions and the use of stoichiometric, and sometimes toxic, reagents. clockss.org
Future synthetic strategies will likely focus on:
Catalytic Approaches: The use of catalytic quantities of transition metals or organocatalysts can significantly reduce waste and energy consumption. rsc.org For instance, developing catalytic guanylation reactions that proceed under mild conditions would represent a substantial advancement.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. This involves exploring addition reactions and minimizing the formation of byproducts.
Renewable Feedstocks: Investigating the use of bio-based starting materials to construct the phenylguanidine scaffold would contribute to a more sustainable chemical industry.
Solvent Minimization: Research into solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids will be crucial in reducing the environmental footprint of the synthesis. ajchem-a.com
| Parameter | Traditional Synthesis | Future Sustainable Synthesis |
| Reagents | Stoichiometric, potentially hazardous | Catalytic, less hazardous |
| Solvents | Often volatile organic compounds | Water, bio-solvents, or solvent-free |
| Energy Input | High temperatures, long reaction times | Milder conditions, shorter reaction times |
| Waste Generation | Significant byproduct formation | Minimal waste, high atom economy |
In-Depth Investigation of Advanced Reactivity Profiles and Novel Transformations
The reactivity of this compound is largely dictated by the interplay of its functional groups. The electron-withdrawing nature of the bromine atom can influence the nucleophilicity of the guanidine (B92328) group and other positions on the phenyl ring. evitachem.com Future research will delve deeper into harnessing this reactivity for novel chemical transformations.
Key areas of investigation include:
Cross-Coupling Reactions: The bromine atom serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. acs.org Exploring novel coupling partners and catalytic systems will expand the synthetic utility of this compound.
C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring or the methyl group offers a highly efficient route to complex molecules, avoiding the need for pre-functionalized substrates.
Novel Cyclization Strategies: The guanidine moiety can participate in various cyclization reactions to form heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. nih.gov Developing new cyclization cascades initiated by the unique reactivity of this substituted guanidine is a promising avenue.
Transformations of the Guanidine Group: While the guanidine group is often considered a stable moiety, exploring its transformation into other functional groups under specific conditions could unlock new synthetic pathways. evitachem.com
Integration into Emerging Chemical Technologies (e.g., Flow Chemistry, Photoredox Catalysis)
The adoption of modern chemical technologies can offer significant advantages in terms of reaction control, efficiency, and safety. Integrating the synthesis and application of this compound into these platforms is a key area for future development.
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. mdpi.comnih.gov The synthesis of this compound and its subsequent transformations could be adapted to flow systems, enabling safer handling of reactive intermediates and facilitating scalability. mdpi.com
Photoredox Catalysis: This rapidly evolving field utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under exceptionally mild conditions. sigmaaldrich.comnih.govnih.gov The bromo-substituted phenyl ring of the target compound makes it a potential substrate for photoredox-mediated reactions, opening up new avenues for functionalization. sigmaaldrich.comnih.gov The use of organic dyes as photocatalysts offers a more sustainable alternative to expensive and toxic heavy metal catalysts. mdpi.com
| Technology | Advantages for this compound Chemistry |
| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability, and potential for multi-step syntheses without isolation of intermediates. mdpi.comnih.gov |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to novel reaction pathways via radical intermediates, and increased sustainability. sigmaaldrich.comnih.govnih.gov |
Exploration of Structure-Function Relationships in Chemical Design and Catalysis
Understanding how the specific structural features of this compound influence its properties and reactivity is fundamental to its rational application in chemical design and catalysis.
Organocatalysis: Guanidines and their derivatives are known to be effective organocatalysts for a variety of reactions due to their basicity and hydrogen-bonding capabilities. jst.go.jp Systematic studies on how the bromo and methyl substituents on the phenyl ring of this compound modulate its catalytic activity and selectivity will be crucial for designing more efficient catalysts. jst.go.jpnih.gov
Ligand Design: The guanidine moiety can act as a ligand for metal catalysts. The electronic and steric properties imparted by the 5-bromo and 2-methyl substituents can be fine-tuned to influence the catalytic performance of the resulting metal complexes.
Supramolecular Chemistry: The hydrogen-bonding capabilities of the guanidine group can be exploited in the design of self-assembling systems and molecular receptors. The bromo- and methyl-substituted phenyl ring can provide additional interactions, such as halogen bonding and steric control, to direct the assembly process.
Interdisciplinary Research Opportunities in Pure and Applied Chemistry
The unique properties of this compound make it a valuable tool for bridging different areas of chemistry and beyond.
Medicinal Chemistry: Substituted guanidines are a common motif in biologically active compounds. nih.gov The title compound could serve as a scaffold for the synthesis of new therapeutic agents. evitachem.comnih.gov Structure-activity relationship (SAR) studies will be essential to optimize its biological properties. nih.gov
Materials Science: The incorporation of this compound into polymers or other materials could impart specific properties, such as altered conductivity, thermal stability, or flame retardancy (due to the bromine atom).
Agrochemicals: The development of new pesticides and herbicides often involves the exploration of novel chemical scaffolds. The biological activity of derivatives of this compound in an agricultural context warrants investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Bromo-2-methylphenyl)guanidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 5-bromo-2-methylaniline with cyanamide under acidic conditions (pH 4–6, 60–80°C) yields the guanidine scaffold. Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., copper(I) iodide) can enhance efficiency . Purity is optimized via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., bromine and methyl group positions). Aromatic protons appear at δ 6.8–7.5 ppm, while guanidine NH signals are broad (~δ 8.0–9.5 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) assesses purity (>95% required for biological studies) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 244.09) .
Q. How can researchers screen the biological activity of this compound in vitro?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination against ESKAPE pathogens) in Mueller-Hinton broth, with 24–48 hr incubation .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC calculation .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes and substrate analogs .
Advanced Research Questions
Q. What computational strategies can predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., ATP-binding pockets). The bromine and methyl groups may enhance hydrophobic interactions .
- DFT Calculations : Optimize molecular geometry at B3LYP/6-31G* level to analyze electron density maps and reactive sites .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .
Q. How can contradictory data on the compound’s pharmacological efficacy be resolved?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations (0.1–100 µM) across replicate experiments to confirm IC consistency .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation, which may explain variability in vivo .
- Orthogonal Assays : Cross-validate results using SPR (binding affinity) and transcriptomics (pathway activation) .
Q. What strategies improve the stability of this compound in aqueous solutions?
- Methodological Answer :
- pH Optimization : Store in buffered solutions (pH 5–6) to prevent guanidine hydrolysis. Avoid alkaline conditions (>pH 8) .
- Lyophilization : Lyophilize in 5% trehalose to enhance shelf life (>12 months at -20°C) .
- Light Protection : Use amber vials to prevent photodegradation of the bromine substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
